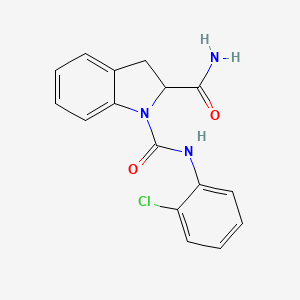

N1-(2-chlorophenyl)indoline-1,2-dicarboxamide

Description

Properties

IUPAC Name |

1-N-(2-chlorophenyl)-2,3-dihydroindole-1,2-dicarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O2/c17-11-6-2-3-7-12(11)19-16(22)20-13-8-4-1-5-10(13)9-14(20)15(18)21/h1-8,14H,9H2,(H2,18,21)(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFDLEAYBQFGRJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C2=CC=CC=C21)C(=O)NC3=CC=CC=C3Cl)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-chlorophenyl)indoline-1,2-dicarboxamide typically involves the reaction of 2-chloroaniline with indoline-2,3-dione under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent. The process involves the formation of an intermediate, which is then converted to the final product through a series of steps including cyclization and amide formation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N1-(2-chlorophenyl)indoline-1,2-dicarboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound to its reduced forms.

Substitution: The compound can undergo substitution reactions where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like sodium hydroxide and various nucleophiles are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in derivatives with different functional groups.

Scientific Research Applications

N1-(2-chlorophenyl)indoline-1,2-dicarboxamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(2-chlorophenyl)indoline-1,2-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations

- Cyclohexane vs. Indoline Core: The compound (1S,2R)-N1-(4-chloro-4-fluorophenyl)cyclohexane-1,2-dicarboxamide (8b) () shares a dicarboxamide scaffold but replaces the indoline core with a cyclohexane ring.

- Pyrrolidine vs. Indoline Core: (S)-N1-(thiazol-2-yl)pyrrolidine-1,2-dicarboxamide derivatives () and N1-(isoquinolin-5-yl)-N2-phenylpyrrolidine-1,2-dicarboxamide () utilize a pyrrolidine core. Pyrrolidine-based compounds demonstrated dual PI3Kα/HDAC6 inhibitory activity (anticancer) and TRPV1 antagonism, respectively. The indoline core’s fused aromatic system may confer distinct pharmacokinetic properties, such as improved metabolic stability or altered solubility compared to pyrrolidine derivatives .

Aryl Substituent Effects

- Halogenated Aryl Groups: The 2-chlorophenyl group in the target compound contrasts with the 4-chloro-4-fluorophenyl group in 8b (). Lu AF21934 (), a mGlu4 modulator with a 3,4-dichlorophenyl group, highlights how dihalogenation enhances lipophilicity and receptor binding. The mono-chloro substitution in the target compound may offer a balance between potency and solubility .

Heteroaromatic vs. Phenyl Groups : The thiazole ring in (S)-N1-(thiazol-2-yl)pyrrolidine-1,2-dicarboxamide () introduces hydrogen-bonding capabilities, which may enhance kinase inhibition. In contrast, the 2-chlorophenyl group’s electron-withdrawing nature could modulate electron density in the indoline core, affecting redox properties in antioxidant applications () .

Biological Activity

N1-(2-chlorophenyl)indoline-1,2-dicarboxamide is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on various research findings.

This compound features an indoline core with two carboxamide groups, which contribute to its reactivity and biological properties. The presence of the 2-chlorophenyl substituent enhances its interaction with biological targets.

Biological Activity

The compound has been investigated for several biological activities, including:

- Anticancer Activity : Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including those derived from lung cancer and ovarian cancer. For instance, a study reported growth inhibition percentages (PGIs) exceeding 75% against multiple cancer cell lines .

- Anti-inflammatory Effects : The compound has demonstrated potential as an anti-inflammatory agent. It has been characterized as a dual inhibitor of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two key enzymes involved in inflammatory pathways. In vitro assays revealed an IC50 value of 1.38 µM for 5-LOX inhibition, highlighting its potency in reducing inflammatory mediators .

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. Its structural features allow it to interact with microbial cell membranes, potentially disrupting their integrity and function.

The mechanism by which this compound exerts its biological effects involves multiple pathways:

- Enzyme Inhibition : The compound's ability to inhibit key enzymes such as 5-LOX suggests that it may modulate inflammatory responses by preventing the synthesis of leukotrienes, which are mediators of inflammation.

- Cell Cycle Arrest : Studies indicate that the compound can induce cell cycle arrest in cancer cells, leading to apoptosis. This effect is particularly relevant in cancer therapy where controlling cell proliferation is crucial.

Data Tables

The following table summarizes the biological activities and associated IC50 values of this compound:

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of this compound against the OVCAR-8 ovarian cancer cell line, the compound exhibited a PGI of 85.26%, indicating strong growth inhibition compared to control treatments. This suggests potential for development as a therapeutic agent against ovarian cancer.

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory properties of the compound through its effect on human polymorphonuclear leukocytes (PMNL). Results showed that treatment with this compound significantly reduced leukotriene B4 production, demonstrating its role as a potent anti-inflammatory agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.